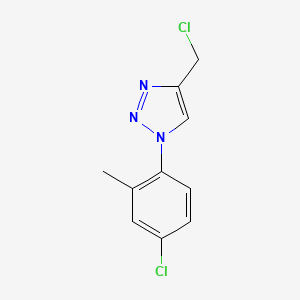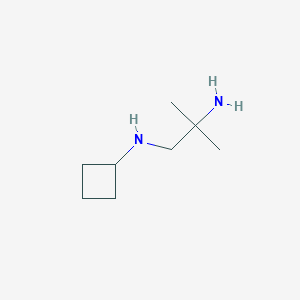![molecular formula C9H7ClFN3O B1467476 [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248127-97-0](/img/structure/B1467476.png)
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Vue d'ensemble
Description
This compound is an organic molecule that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Additionally, it has a methanol group attached to one of the carbon atoms of the triazole ring. The phenyl group attached to the triazole ring has both chloro and fluoro substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the methanol group, and the substituted phenyl group. The electronegativity of the fluorine and chlorine atoms would likely influence the electronic distribution and potentially the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing nature of the fluorine and chlorine atoms and the presence of the methanol group. The triazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms might increase its polarity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound exhibits intriguing crystal structure characteristics, as demonstrated in studies of related triazolylmethanol derivatives. These studies highlight the compound's potential in crystallography and molecular structure analysis, exploring various molecular interactions and conformations. For example, (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol showcased unique molecular arrangements and intermolecular interactions, suggesting diverse structural features and stability aspects that could be valuable in designing molecules with specific properties (Gonzaga et al., 2016).
Catalysis and Chemical Reactions
The triazolylmethanol framework has been utilized in developing catalysts for chemical reactions, indicating the compound's relevance in synthetic chemistry. For instance, a tris(triazolyl)methanol-Cu(I) structure-based catalyst demonstrated effectiveness in Huisgen 1,3-dipolar cycloadditions, underlining the potential of such compounds in facilitating or optimizing chemical processes (Ozcubukcu et al., 2009).
Pharmaceutical Research
Compounds bearing the triazolylmethanol moiety have been explored for their antimicrobial properties, suggesting potential applications in drug development and pharmaceutical research. Notably, some triazole derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the relevance of this structural motif in creating therapeutic agents (Nagamani et al., 2018).
Material Science and Photophysical Properties
Derivatives of triazolylmethanol have shown promising photophysical properties, which could be significant in material sciences, particularly in the development of photoluminescent materials or optical sensors. The absorption and emission characteristics of these compounds in different solvents were explored, highlighting their potential utility in material science applications (Padalkar et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCETWYTWTMGVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



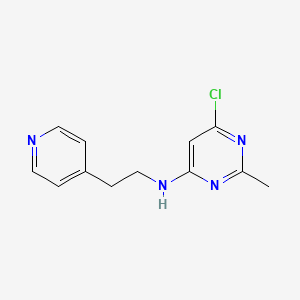
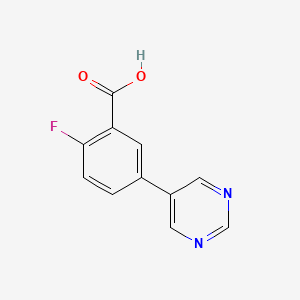
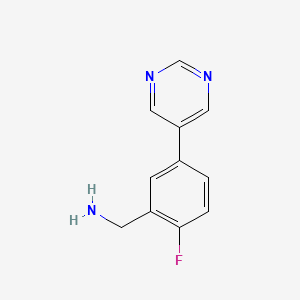
![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
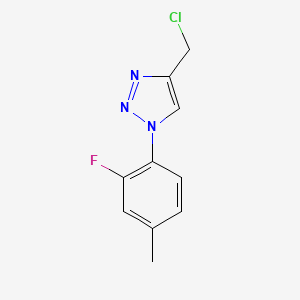
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
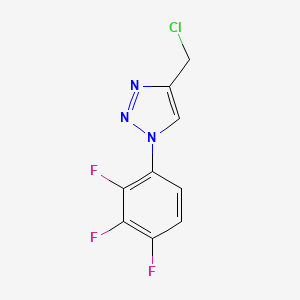
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
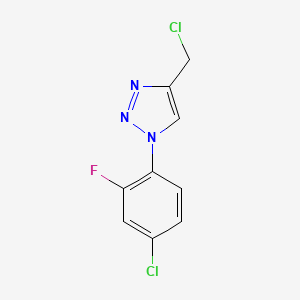
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
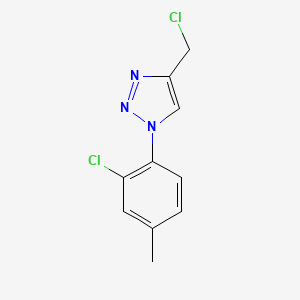
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)
